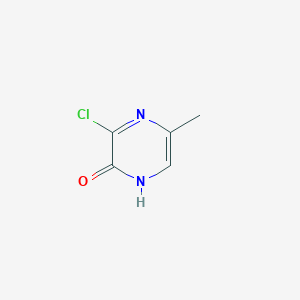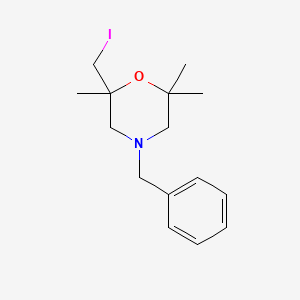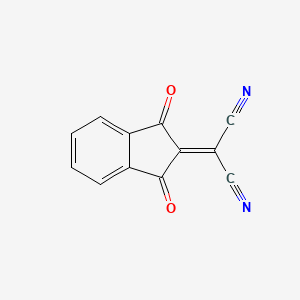
2-(Dicyanomethylene)indan-1,3-dione
Vue d'ensemble
Description
2-(Dicyanomethylene)indan-1,3-dione (DCID) is a chemical compound with the molecular formula C12H4N2O2 . It is an electrophilic compound that reacts with substituted, electron-rich alkynes to produce two classes of push-pull chromophores with interesting optoelectronic properties .
Synthesis Analysis
Indane-1,3-dione is a versatile building block used in numerous applications. It has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . The formal [2 + 2] cycloaddition–retroelectrocyclization reaction at the exocyclic double bond of DCID gives cyanobuta-1,3-dienes, and the formal [4 + 2] hetero-Diels–Alder (HDA) reaction at an enone moiety of DCID generates fused 4H-pyran heterocycles .Molecular Structure Analysis
The molecular structure of DCID is characterized by an indanone core with a dicyanomethylene group attached . The molecular weight is 208.17 g/mol .Chemical Reactions Analysis
DCID undergoes formal [2 + 2] cycloaddition–retroelectrocyclization reactions at its exocyclic double bond to give cyanobuta-1,3-dienes. It also undergoes formal [4 + 2] hetero-Diels–Alder (HDA) reactions at an enone moiety to generate fused 4H-pyran heterocycles .Physical And Chemical Properties Analysis
DCID is a compound with the molecular formula C12H4N2O2 and a molecular weight of 208.17 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point may be found in its Material Safety Data Sheet .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone. Notable examples include Donepezil , used for Alzheimer’s disease treatment, and Indinavir , an antiretroviral drug for AIDS treatment. These compounds serve as valuable building blocks for designing biologically active molecules .
Organic Electronics and Photopolymerization
Indane-1,3-dione acts as an electron acceptor, making it essential for various applications:
- Chromophores for Non-Linear Optical (NLO) Applications : Indane-1,3-dione derivatives exhibit NLO properties, making them valuable in optical devices .
Heterocyclic Synthesis
Indane-1,3-dione plays a crucial role in generating diverse heterocycles:
Other Applications
Beyond the mentioned areas, indane-1,3-dione continues to inspire research across various domains. Its adaptability and rich chemistry make it a valuable scaffold for innovative applications.
Mécanisme D'action
Safety and Hazards
When handling DCID, it is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling. It should be used in a closed system if possible, and a local exhaust should be used if dust or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .
Orientations Futures
Indane-1,3-dione, a structure similar to DCID, is of high current interest and has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules. Beyond its common use in the design of biologically active molecules, indane-1,3-dione is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications . This suggests potential future directions for DCID in similar applications.
Propriétés
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLMIPTYDGFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295294 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dicyanomethylene)indan-1,3-dione | |
CAS RN |
16954-74-8, 90522-66-0 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What reactions is 2-(Dicyanomethylene)indan-1,3-dione (DCID) known to undergo with electron-rich alkynes?
A: DCID exhibits versatile reactivity with electron-rich alkynes, engaging in both [2+2] cycloaddition-retroelectrocyclization and [4+2] hetero-Diels-Alder (HDA) reactions. [] The former reaction occurs at the exocyclic double bond of DCID, producing cyanobuta-1,3-dienes, which are valuable push-pull chromophores. [] Conversely, the HDA reaction takes place at an enone moiety of DCID, generating fused 4H-pyran heterocycles. [] Interestingly, the selectivity between these pathways can be modulated by Lewis acids, which significantly favor the formation of HDA adducts. []
Q2: Can DCID be used as a building block for heterocyclic compounds?
A: Yes, DCID serves as a versatile precursor in the synthesis of various heterocyclic systems. For instance, it reacts with 2-amino-N′-arylbenzimidamides to afford novel quinazolines via a nucleophilic cycloaddition process. [] Moreover, DCID reacts with 2-aminobenzohydrazide to produce 1,2,4-triazepine derivatives. [] These examples highlight the utility of DCID in constructing diverse heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Q3: Does DCID have any known applications in materials chemistry?
A: DCID serves as a precursor to 2,3-dicyano-1,4-naphthoquinone (DCNQ), a molecule with significant potential in materials science. [] This transformation can be achieved through isomerization of DCID, triggered by one-electron transfer from species like iodide ions or tetrathiafulvalene (TTF). [] The resulting DCNQ radical anion can form salts with various organic and metal cations, exhibiting diverse magnetic and electrical properties. [] For instance, while the lithium, methyltriphenylphosphonium, tetraphenylarsonium, and TTF salts of DCNQ are diamagnetic, the tetrabutylammonium and copper salts exhibit paramagnetism. [] Furthermore, TTF and tetramethyl-TTF salts of DCNQ display semiconducting behavior. [] These findings highlight the potential of DCID-derived materials in organic electronics.
Q4: Is there structural information available for DCID?
A: Yes, the single crystal X-ray structure of DCID has been determined. [] This structural data provides valuable insights into the molecular geometry and packing arrangement of DCID, facilitating a deeper understanding of its reactivity and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




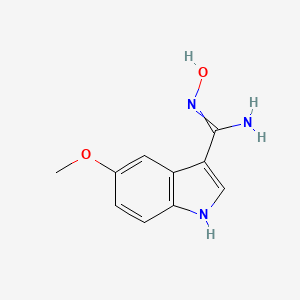

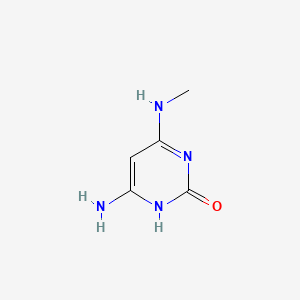



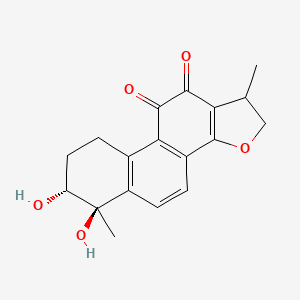
![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)
![[2-[(Methylthio)(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](difluoroborane)](/img/structure/B3030364.png)
